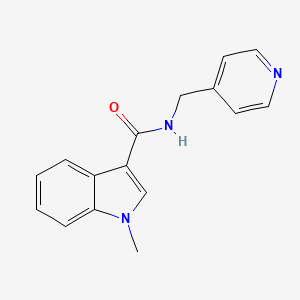

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide is a synthetic organic compound that features an indole core structure substituted with a pyridin-4-ylmethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate acid chloride or anhydride.

Pyridin-4-ylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the indole nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridine derivatives with suitable leaving groups like halides or tosylates.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole or pyridine derivatives.

Scientific Research Applications

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target, leading to various biological effects. The pyridin-4-ylmethyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-3-carboxamide

- 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide

- 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-4-ylmethyl group at the indole nitrogen enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and other applications.

Biological Activity

1-Methyl-N-(pyridin-4-ylmethyl)-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Indole Derivatives

Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of various functional groups into the indole structure can significantly affect its biological activity. For instance, compounds with pyridine moieties have shown enhanced potency against various biological targets.

Anticancer Activity

This compound has demonstrated notable anticancer properties. Studies indicate that indole-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds with a pyridine substituent have shown improved efficacy against cancer cell lines such as MDA-MB-231 and A549.

Table 1 summarizes the IC50 values of related indole derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.021 |

| Indole derivative A | A549 | 0.035 |

| Indole derivative B | HeLa | 0.058 |

The above data indicate that the compound exhibits potent antiproliferative effects, suggesting it may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

Research has also explored the antimicrobial properties of indole derivatives. The presence of the pyridine ring in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.

A study evaluating the antimicrobial activity of similar compounds reported minimum inhibitory concentrations (MIC) as follows:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.025 |

| Indole derivative C | S. aureus | 0.0039 |

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Table 2 presents data on COX inhibition:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib (standard) | 0.04 |

This indicates comparable efficacy to established anti-inflammatory drugs, suggesting its potential therapeutic application in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indole and pyridine moieties can significantly influence biological activity. For example, changing substituents on the pyridine ring or altering the methyl group on the indole can enhance potency or selectivity for specific biological targets.

Case Studies and Research Findings

Several studies have advanced our understanding of this compound's potential:

- Antitumor Efficacy : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models, indicating its potential for development as an anticancer agent.

- Mechanistic Insights : Research into the mechanism of action revealed that it may induce apoptosis in cancer cells through caspase activation pathways.

- Preclinical Studies : Preclinical evaluations showed favorable pharmacokinetics and bioavailability profiles, supporting further clinical development.

Properties

Molecular Formula |

C16H15N3O |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)indole-3-carboxamide |

InChI |

InChI=1S/C16H15N3O/c1-19-11-14(13-4-2-3-5-15(13)19)16(20)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,20) |

InChI Key |

CLHZEFTYFNFEHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.